

TAS0728 irreversible HER2 inhibition benefits

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

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Experimental Data & Protocols

The compelling preclinical data for **TAS0728** comes from well-established experimental models. Here are the methodologies for key experiments cited.

In Vitro Kinase and Cellular Assays

- **Kinase Assay:** The inhibitory activity (IC50) of **TAS0728** against HER2 and a panel of other kinases was determined using **in vitro peptide substrate phosphorylation assays**. These assays were conducted by specialized vendors (Carna Biosciences, Reaction Biology Corporation) in the presence of ATP to measure the compound's ability to block kinase function [1].
- **Cellular Pharmacodynamics:** Cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87) or engineered MCF10A cells expressing mutated HER2 were used. Cells were seeded in culture plates and, after overnight incubation, treated with **TAS0728** at various concentrations (e.g., 10-1000 nM) for a set period (typically **3 hours**). The effect was assessed by harvesting the cells and performing **Western blot analysis** to measure the inhibition of phosphorylation of HER2, HER3, AKT, and MAPK [2] [1].

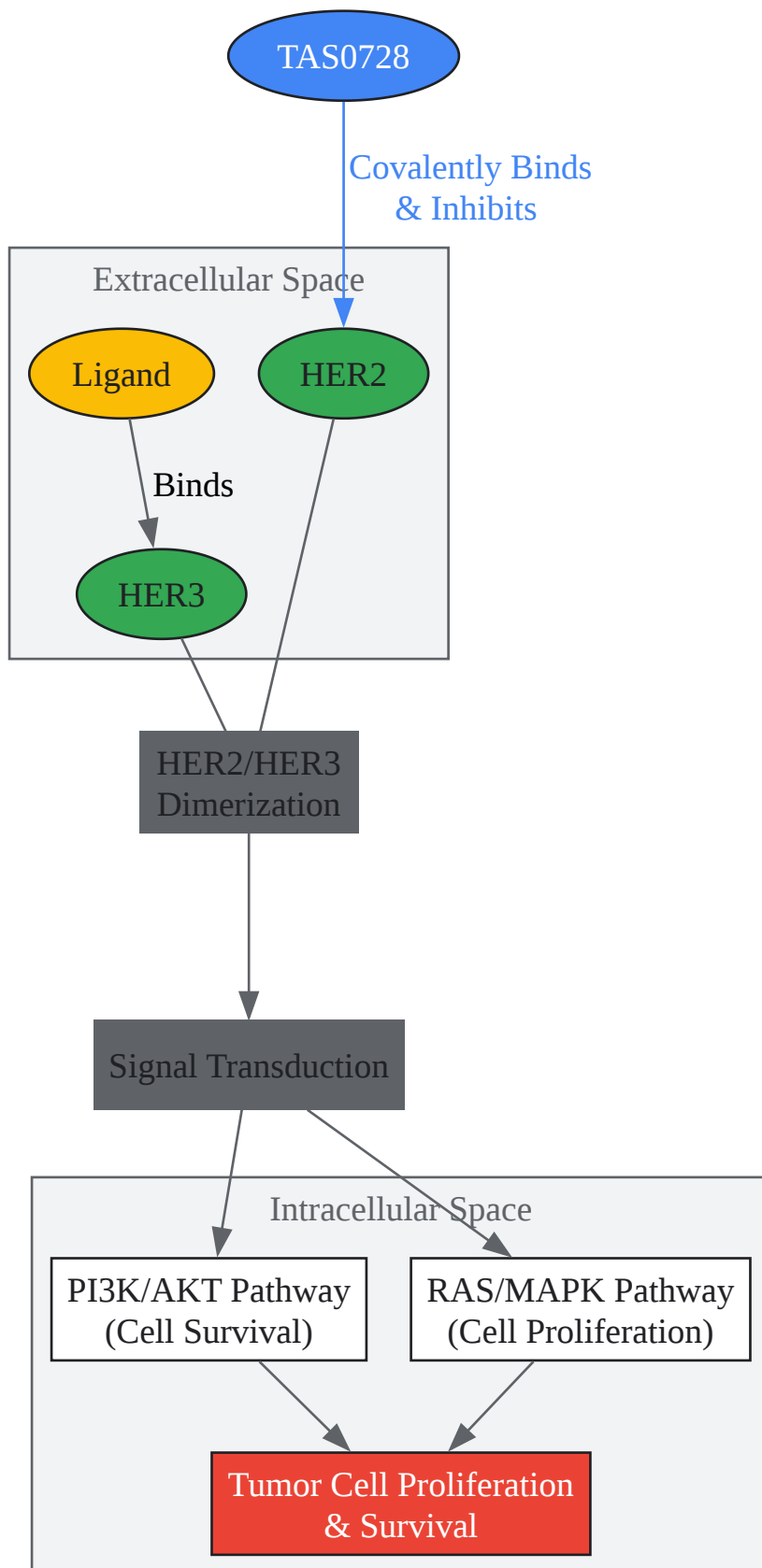
In Vivo Efficacy Models

- **Cell-Line Derived Xenograft (CDX):** Immunodeficient mice (e.g., BALB/cAJcl-nu/nu) were implanted subcutaneously with HER2-positive human cancer cells (e.g., NCI-N87). **TAS0728** was administered daily by **oral gavage** at doses ranging from **7.5 to 60 mg/kg**. Tumor volume and body weight were monitored regularly to assess efficacy and toxicity [2] [1].

- **Therapy Resistance Models:** Resistance to trastuzumab/pertuzumab or T-DM1 was established in NCI-N87 xenograft models by **long-term in vivo exposure** to these therapies. Once tumors regrew during treatment (indicating acquired resistance), the animals were switched to **TAS0728** monotherapy to evaluate its anti-tumor effect [3].
- **Patient-Derived Xenograft (PDX) Model:** This model used tumor tissue from a breast cancer patient refractory to both trastuzumab/pertuzumab and T-DM1, implanted into mice. **TAS0728** was then tested on these PDX models to confirm its efficacy against treatment-resistant human tumors [3].

HER2 Signaling and TAS0728's Role

The following diagram illustrates the HER2 signaling pathway and the mechanism of **TAS0728**.



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HER2 Signaling Inhibition by **TAS0728**

HER2 forms dimers (especially with HER3), leading to activation of downstream pathways like **PI3K/AKT** and **RAS/MAPK**, which drive cancer cell proliferation and survival [4] [5]. **TAS0728** enters the cell and **covalently binds to the C805 residue on the HER2 kinase domain**, leading to sustained inhibition of the receptor and its downstream signaling cascade [2].

Comparison with Other HER2 Inhibitors

TAS0728 was designed to have a differentiated profile from earlier HER2 inhibitors.

Therapy (Example)	Class	Mechanism	Key Differentiator of TAS0728
Trastuzumab [6] [5]	Monoclonal Antibody	Binds HER2 ECD, inhibits signaling, induces ADCC	Small molecule; inhibits kinase activity intracellularly
Lapatinib [6] [5]	TKI (Reversible)	Reversibly inhibits HER2 & EGFR kinases	Irreversible, covalent binding for sustained inhibition
Neratinib [5]	TKI (Irreversible)	Irreversibly inhibits HER2 & EGFR	Preclinical data suggests high selectivity for HER2 over wild-type EGFR , potentially avoiding EGFR-related toxicities (e.g., severe rash/diarrhea) [7]
T-DM1 [6] [5]	Antibody-Drug Conjugate (ADC)	Trastuzumab delivers cytotoxic agent (DM1)	Direct kinase inhibitor; showed efficacy in T-DM1 resistant models [3]

Analysis of Clinical Development Termination

The Phase I trial (NCT03410927) was terminated because the **overall risk-benefit ratio no longer favored continued testing** [7] [8]. Key reasons were:

- **Unmanageable Toxicity:** The occurrence of **Grade 3 diarrhea** as a DLT across multiple dose levels indicated a significant and difficult-to-manage toxicity profile [7] [8].
- **Fatal Serious Adverse Event:** The **fatal cardiac arrest** in one patient, with a temporal association to **TAS0728** dosing, was a critical safety signal that could not be ruled out as drug-related [7] [8].
- **Undetermined MTD:** The study was stopped before a Maximum Tolerated Dose (MTD) could be established [7] [8].

In summary, while **TAS0728** represents a mechanistically promising approach to overcoming HER2 therapy resistance, its clinical development was halted due to significant safety concerns. Researchers investigating next-generation HER2 inhibitors can learn from this case about the challenges of translating selective covalent inhibition into a safe clinical profile.

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To cite this document: Smolecule. [TAS0728 irreversible HER2 inhibition benefits]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544575#tas0728-irreversible-her2-inhibition-benefits>]

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